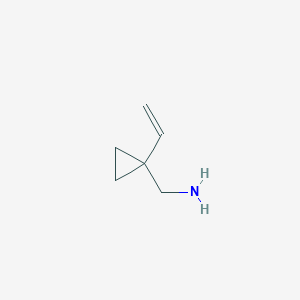

(1-Vinylcyclopropyl)methanamine

Description

Properties

IUPAC Name |

(1-ethenylcyclopropyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N/c1-2-6(5-7)3-4-6/h2H,1,3-5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTCSIUWPIVDGAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1(CC1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Critical Data Gaps and Research Needs

- Ecological Impact: No data on persistence, biodegradability, or bioaccumulation for any cyclopropyl methanamine derivatives .

- Detailed Toxicity: Missing chronic toxicity, carcinogenicity, or mutagenicity profiles for most compounds.

- (1-Vinylcyclopropyl)methanamine : Absent from the evidence; future studies should prioritize its synthesis, stability, and reactivity compared to chlorophenyl/methoxyphenyl analogs.

Preparation Methods

Synthesis Overview and Key Intermediates

The synthesis of (1-vinylcyclopropyl)methanamine generally proceeds via the formation of vinylcyclopropyl intermediates, which are subsequently functionalized to introduce the amine group. A common approach involves:

- Preparation of vinylcyclopropyl precursors such as 1-vinylcyclopropyl 4-methylbenzenesulfonate.

- Subsequent substitution or amination reactions to install the methanamine moiety.

Preparation of Vinylcyclopropyl Precursors

A practical and scalable synthesis of vinylcyclopropyl derivatives, which serve as key intermediates, has been described by Ojo et al. (2014). The method includes:

- Kulinkovich Cyclopropanation : Ethyl esters are converted to cyclopropanols using titanium(IV) isopropoxide and ethylmagnesium bromide catalysts, yielding cyclopropanol intermediates with excellent efficiency (up to 99% yield).

- Tosylation : The tertiary cyclopropyl alcohol is tosylated using p-toluenesulfonyl chloride, triethylamine, and catalytic 4-dimethylaminopyridine (DMAP), producing tosylate intermediates in high yield (93%).

- E2 Elimination : Treatment of the tosylate with potassium tert-butoxide induces elimination to form the vinylcyclopropyl compound in 87% yield.

This three-step sequence is operationally simple, scalable (demonstrated on 40 g scale), and proceeds under mild conditions (−5 °C to room temperature), making it suitable for producing vinylcyclopropyl intermediates for further functionalization.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Kulinkovich Cyclopropanation | Ti(OiPr)4, EtMgBr, ethyl ester, room temp | 99 | High efficiency, forms cyclopropanol |

| Tosylation | p-Toluenesulfonyl chloride, Et3N, DMAP, RT | 93 | Smooth tosylation of tertiary alcohol |

| E2 Elimination | Potassium tert-butoxide, RT | 87 | Forms vinylcyclopropyl tosylate intermediate |

Amination to Form this compound

While direct literature on the amination of vinylcyclopropyl tosylates to this compound is limited in the provided sources, general organic synthesis principles apply:

- Nucleophilic Substitution : The vinylcyclopropyl tosylate intermediate can undergo nucleophilic substitution with ammonia or amine nucleophiles to displace the tosylate group, yielding the corresponding amine.

- Reaction Conditions : Typically, this substitution is carried out under mild heating in polar aprotic solvents to facilitate nucleophilic attack while preserving the vinyl and cyclopropyl moieties.

Alternative Routes via Cyclopropylmethyl Ketone and Cyclopropylacetylene

Another approach involves preparing cyclopropylacetylene from cyclopropylmethyl ketone, which can then be transformed into vinylcyclopropyl derivatives:

- Cyclopropylacetylene Preparation : React cyclopropylmethyl ketone with phosphorous pentachloride and quinoline in a nonaqueous solvent such as dodecane at temperatures below 20 °C. The reaction is aged for 8 to 72 hours to form cyclopropylacetylene, which is isolated by vacuum distillation.

- Side Products and Purification : Side products such as cyclopropyl vinyl chloride may form but can be converted back to cyclopropylacetylene using suitable bases (e.g., potassium t-butoxide in DMSO).

- Further Functionalization : Cyclopropylacetylene can be converted to vinylcyclopropyl amines through catalytic hydrogenation and amination steps, although specific protocols require further literature consultation.

Catalytic Asymmetric Synthesis of Cyclopropylamines

Research by Denmark et al. (2010) presents tandem catalytic asymmetric methods to synthesize enantioenriched cyclopropylamines, which may be adapted for this compound:

- The process involves hydroamination of alkynes with amines in the presence of chiral catalysts.

- Reactions are performed at low temperatures (−78 °C to 0 °C) with organozinc reagents and palladium catalysts.

- The method affords stereoselective formation of β-hydroxy enamines and cyclopropylamines with high enantiomeric excess.

This approach, while sophisticated, offers a route to chiral this compound derivatives.

Summary Table of Preparation Methods

Research Findings and Notes

- The Kulinkovich cyclopropanation method is widely recognized for its efficiency in constructing cyclopropyl rings from esters, providing a robust platform for subsequent vinyl and amine functionalizations.

- Tosylation of tertiary cyclopropyl alcohols proceeds smoothly under mild conditions, facilitating the introduction of good leaving groups for elimination or nucleophilic substitution.

- The elimination step to form vinylcyclopropyl compounds is high yielding and mild, preserving the sensitive cyclopropyl ring.

- The preparation of cyclopropylacetylene from cyclopropylmethyl ketone via PCl5/quinoline is a well-documented process with careful temperature control to minimize side reactions.

- Catalytic asymmetric approaches provide access to chiral amines but require specialized catalysts and conditions.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for (1-Vinylcyclopropyl)methanamine, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves coupling a cyclopropane derivative with a vinyl-containing precursor. For example, cyclopropylmethanamine intermediates (e.g., 1-Cyclopropyl-2-methylpropan-1-amine hydrochloride) can be functionalized via nucleophilic substitution or reductive amination to introduce the vinyl group . Multi-step pathways using protecting groups (e.g., Boc) may enhance selectivity. Optimization includes adjusting catalysts (e.g., palladium for cross-coupling) and monitoring reaction conditions (temperature, solvent polarity) to minimize side products .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR identify cyclopropane ring protons (δ ~0.5–1.5 ppm) and vinyl protons (δ ~5–6 ppm). The amine proton appears as a broad peak (~1–3 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., theoretical ~125 g/mol) and fragmentation patterns.

- IR Spectroscopy : N-H stretches (~3300 cm) and C=C vinyl stretches (~1640 cm) are diagnostic .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and sealed goggles. Inspect gloves for integrity before use .

- Ventilation : Work in a fume hood to avoid inhalation.

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

- Methodological Answer : Contradictions often arise from variable purity of starting materials, solvent effects, or catalyst deactivation. Systematic approaches include:

- Replicate Studies : Compare yields under identical conditions (e.g., anhydrous vs. hydrated solvents).

- Analytical Validation : Use HPLC or GC-MS to quantify byproducts and assess reaction completeness .

- Computational Modeling : Predict thermodynamic feasibility of proposed pathways using tools like Gaussian or COSMO-RS .

Q. What role does this compound play in medicinal chemistry, particularly in receptor-targeted drug design?

- Methodological Answer : The cyclopropane ring imposes conformational rigidity, while the vinyl group enables click chemistry for bioconjugation. Applications include:

- Neurological Targets : Analogues (e.g., [4-(Oxetan-3-yloxy)phenyl]methanamine) modulate neurotransmitter pathways via amine-receptor interactions .

- Antimicrobial Agents : Structural derivatives (e.g., triazole-linked compounds) show activity against bacterial efflux pumps .

Q. What computational strategies are effective for predicting the reactivity of this compound in novel reactions?

- Methodological Answer :

- Database Mining : Use Reaxys or PubChem to identify analogous reactions (e.g., cyclopropane ring-opening under acidic conditions) .

- DFT Calculations : Model transition states for vinyl group addition to electrophiles (e.g., Michael acceptors).

- Machine Learning : Train models on reaction datasets (e.g., USPTO) to predict regioselectivity in amine functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.